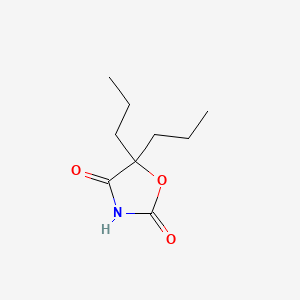
2,4-Oxazolidinedione, 5,5-dipropyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2,4-Oxazolidinedione, 5,5-dipropyl- can be achieved through various methods. One common approach involves the reaction of dipropylglycolamide with ethyl chlorocarbonate in the presence of toluene . Another method includes the use of tetraethyl ammonium hydrogen carbonate (TEAHC) as a reagent, although this requires extremely anhydrous conditions . Industrial production methods often involve the use of dialkali salt intermediates for direct C-alkylation of 2,4-oxazolidinedione .
Analyse Chemischer Reaktionen
2,4-Oxazolidinedione, 5,5-dipropyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different substituted oxazolidinediones.
Wissenschaftliche Forschungsanwendungen
2,4-Oxazolidinedione, 5,5-dipropyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Medicine: It is explored for its use in the treatment of epilepsy and other neurological disorders.
Industry: The compound is used in the development of new materials and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of 2,4-Oxazolidinedione, 5,5-dipropyl- involves the inhibition of specific molecular targets. For instance, oxazolidinediones are known to inhibit T-type calcium currents in thalamic neurons, which is crucial for their anticonvulsant effects . This inhibition reduces corticothalamic transmission and raises the threshold for repetitive activity in the thalamus .
Vergleich Mit ähnlichen Verbindungen
2,4-Oxazolidinedione, 5,5-dipropyl- can be compared with other similar compounds such as:
Dimethadione: Another oxazolidinedione derivative with anticonvulsant properties.
Ethadione: Known for its use in the treatment of epilepsy.
Paramethadione: Similar in structure and used for its anticonvulsant effects.
Trimethadione: Widely used in the treatment of absence seizures.
These compounds share similar core structures but differ in their specific substituents, leading to variations in their pharmacological activities and applications.
Eigenschaften
CAS-Nummer |
512-12-9 |
|---|---|
Molekularformel |
C9H15NO3 |
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
5,5-dipropyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C9H15NO3/c1-3-5-9(6-4-2)7(11)10-8(12)13-9/h3-6H2,1-2H3,(H,10,11,12) |
InChI-Schlüssel |
BVTOXVHDKWVNBF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(C(=O)NC(=O)O1)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


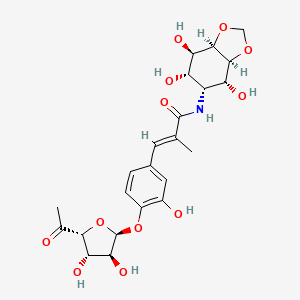
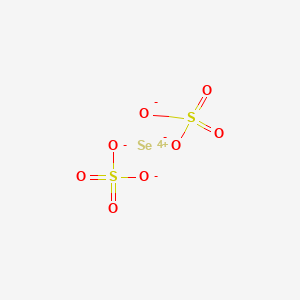
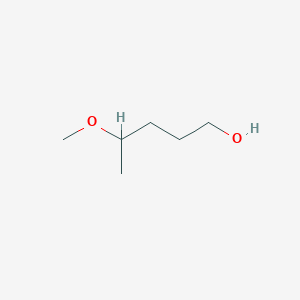
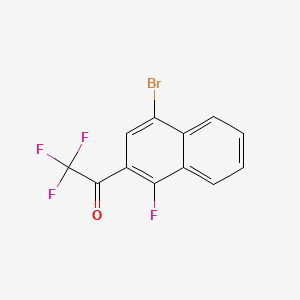
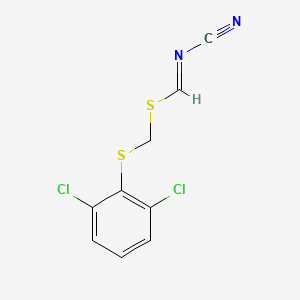
![2-[(2-Chloro-4-nitrophenyl)thio]acetate](/img/structure/B14758662.png)
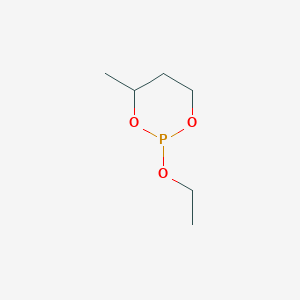
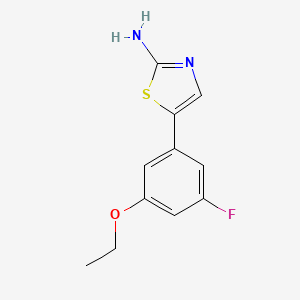
![(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,5S,8S,11S,15E,20S)-20-[[(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-4-methylpentanoyl]amino]-2-(3-amino-3-oxopropyl)-5-[(4-hydroxyphenyl)methyl]-8,11,20-trimethyl-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid](/img/structure/B14758686.png)
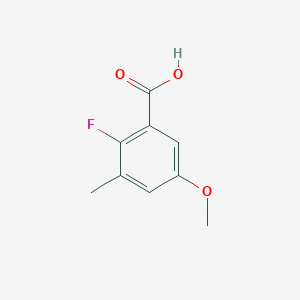
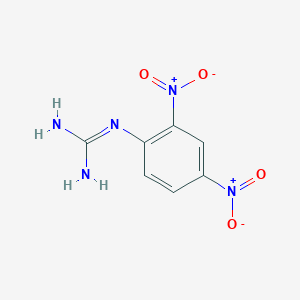
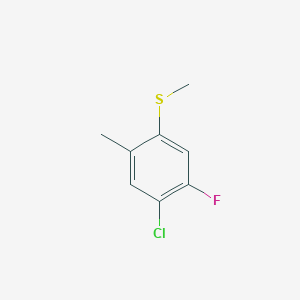
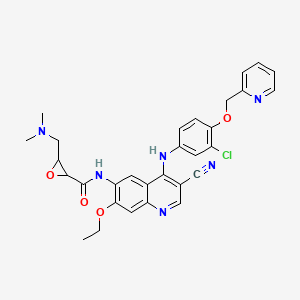
![4-[2-(1,3-Thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14758702.png)
